(6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid
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Overview
Description
(6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid is an organic compound that belongs to the class of benzodioxoles. It is characterized by the presence of a benzodioxole ring substituted with two methoxy groups at positions 6 and 7, and an acetic acid moiety at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid typically involves the reaction of 6,7-dimethoxy-1,3-benzodioxole with a suitable acetic acid derivative. One common method is the esterification of 6,7-dimethoxy-1,3-benzodioxole with ethyl bromoacetate, followed by hydrolysis to yield the desired acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under catalytic conditions.
Major Products:
Oxidation: Formation of 6,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: Formation of 6,7-dimethoxy-1,3-benzodioxole-5-yl ethanol.
Substitution: Formation of various substituted benzodioxoles depending on the reagent used.
Scientific Research Applications
(6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of (6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde
- 4,7-Dimethoxy-5-methyl-1,3-benzodioxole
Comparison: (6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the acetic acid group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H12O6 |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)acetic acid |
InChI |
InChI=1S/C11H12O6/c1-14-9-6(4-8(12)13)3-7-10(11(9)15-2)17-5-16-7/h3H,4-5H2,1-2H3,(H,12,13) |
InChI Key |
ZGEPLEJWRXXWLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1CC(=O)O)OCO2)OC |
Origin of Product |
United States |
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